molecular formula C19H19F3N2O3S B2727959 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 921897-80-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2727959
M. Wt: 412.43
InChI Key: NOLRDKKANPZGNE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves studying the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Visible Light-promoted Synthesis

The synthesis of heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, through visible-light-promoted reactions highlights an innovative approach in organic chemistry. Utilizing visible light as a catalyst, researchers have been able to synthesize complex molecules under mild conditions, showcasing the potential of this compound in facilitating green chemistry practices (Xu Liu et al., 2016).

Synthesis of Bioactive Molecules

The compound has been used in the synthesis of fluoro-substituted benzothiazoles, indicating its utility in creating bioactive molecules with potential biological and pharmacological applications. This research demonstrates the compound's versatility in contributing to the development of new therapeutic agents with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Snehal Patel et al., 2009).

Advanced Organic Synthesis Techniques

Investigations into the visible-light induced di- and trifluoromethylation of N-benzamides have shown the compound's role in the synthesis of CF2H/CF3-containing isoquinolinediones. This research underscores the compound's contribution to the development of novel organic synthesis techniques, enabling the efficient and practical synthesis of fluorinated molecules, which are of great interest in pharmaceutical chemistry (G. Zou et al., 2017).

Enhancing Synthetic Methodologies

The compound has also been pivotal in improving synthetic methodologies, such as the super acid-induced Pummerer-type cyclization reaction. This process has facilitated the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, showcasing the compound's importance in enhancing the efficiency and selectivity of synthetic organic reactions (T. Saitoh et al., 2003).

Novel Manufacturing Routes

Furthermore, the development of new manufacturing routes to novel anticonvulsants like SB-406725A illustrates the compound's application in industrial-scale synthesis. The research details an efficient process beginning with the dichlorination of isoquinoline, highlighting the compound's role in the scalable production of pharmaceuticals (M. Walker et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions that it could be used in.


properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-10-12-28(26,27)24-11-9-14-5-1-2-6-15(14)13-24/h1-8H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRDKKANPZGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

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